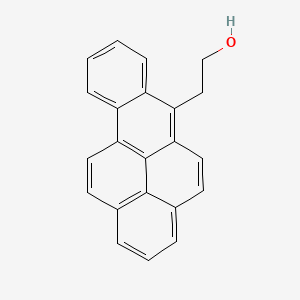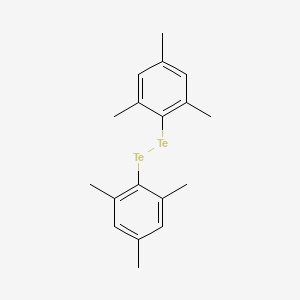
Ditelluride, bis(2,4,6-trimethylphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditelluride, bis(2,4,6-trimethylphenyl) is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 2,4,6-trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ditelluride, bis(2,4,6-trimethylphenyl) typically involves the reaction of 2,4,6-trimethylphenyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: While specific industrial production methods for ditelluride, bis(2,4,6-trimethylphenyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ditelluride, bis(2,4,6-trimethylphenyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium-containing anions and elemental tellurium.
Substitution: Various substituted phenyl tellurides.
Scientific Research Applications
Ditelluride, bis(2,4,6-trimethylphenyl) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as semiconductors and catalysts.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry, although its toxicity must be carefully considered.
Mechanism of Action
The mechanism of action of ditelluride, bis(2,4,6-trimethylphenyl) involves its ability to undergo redox reactions, which can influence various chemical processes. The tellurium atoms in the compound can interact with other molecules, facilitating electron transfer and catalyzing reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar chemical properties.
Dibutyl ditelluride: A related compound with different alkyl groups attached to the tellurium atoms.
Comparison: Ditelluride, bis(2,4,6-trimethylphenyl) is unique due to the presence of the 2,4,6-trimethylphenyl groups, which can influence its reactivity and stability. Compared to diphenyl ditelluride, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
92720-46-2 |
|---|---|
Molecular Formula |
C18H22Te2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C18H22Te2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
BYUIHQWDUZVOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Te][Te]C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


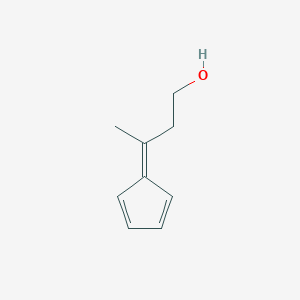
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)

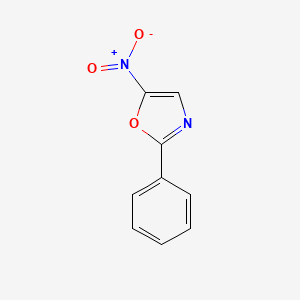
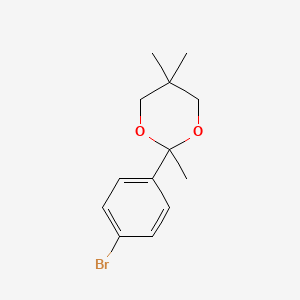
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

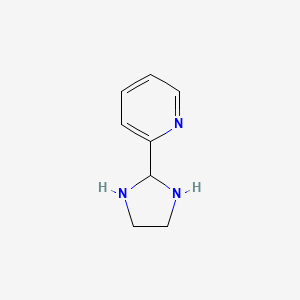
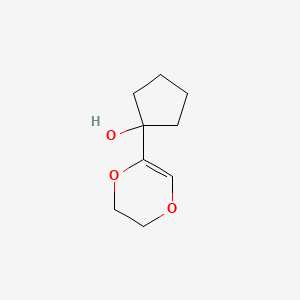
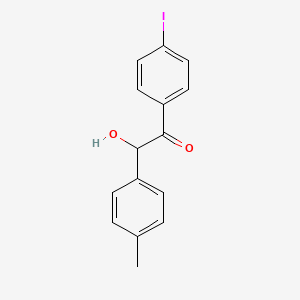
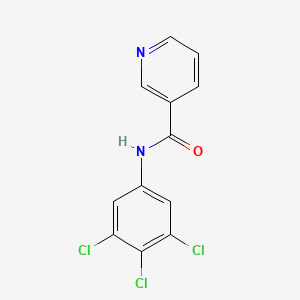
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
